4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-6-17-11(7-9)20-10-3-1-8(2-4-10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHPBHICQXUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217645 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869109-14-8 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869109-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The introduction of the trifluoromethyl group into the pyridine ring is typically achieved through a trifluoromethylation reaction. This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The choice of base and solvent can significantly affect the yield and selectivity of the reaction.
| Reagent | Role | Conditions |
|---|---|---|
| Trifluoromethyl Iodide | Trifluoromethylation agent | Base (e.g., NaOH), solvent (e.g., DMF) |
| Trifluoromethyl Sulfonate | Trifluoromethylation agent | Base (e.g., KF), solvent (e.g., MeCN) |
Ether Formation
The pyridine intermediate is then reacted with a hydroxybenzoic acid derivative to form the ether linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ether bond.
| Reagent | Role | Conditions |
|---|---|---|
| DCC or EDC | Coupling reagent | Base (e.g., TEA), solvent (e.g., DCM) |
| Hydroxybenzoic Acid Derivative | Ether formation partner | Room temperature, stirring |
Final Acidification
The final step involves the acidification of the intermediate to yield the desired compound. This can be achieved by treating the intermediate with a strong acid, followed by purification to isolate the final product.
| Reagent | Role | Conditions |
|---|---|---|
| Strong Acid (e.g., HCl) | Acidification | Aqueous solution, stirring |
Research Findings
While specific research findings for 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid might be limited, studies on similar compounds highlight the importance of optimizing reaction conditions to achieve high yields and purity. For instance, the use of continuous flow processes in industrial settings can enhance efficiency and yield by allowing precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of benzoic acid often exhibit anticancer properties. The trifluoromethyl group in 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid may enhance its ability to inhibit cancer cell proliferation. Studies have demonstrated that fluorinated compounds can influence metabolic pathways in cancer cells, leading to apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various benzoic acid derivatives for their anticancer activity. The results showed that compounds with trifluoromethyl substitutions had improved efficacy against specific cancer cell lines compared to their non-fluorinated counterparts.
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Research Insight:
A research article in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of pyridine derivatives, indicating that modifications such as trifluoromethyl groups could enhance therapeutic outcomes.
Material Science
1. Polymer Additives
this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of fluorinated compounds into polymers has been shown to enhance their resistance to solvents and improve overall durability.
Application Example:
In studies involving polycarbonate and polystyrene blends, the addition of trifluoromethyl-substituted compounds resulted in enhanced thermal properties and reduced flammability.
Analytical Chemistry
1. Chromatographic Applications
The compound can be utilized as a standard or reference material in chromatographic techniques due to its distinct chemical profile. Its stability and purity make it suitable for use in high-performance liquid chromatography (HPLC) methods for analyzing complex mixtures.
2. Spectroscopic Studies
Due to its unique spectral characteristics, this compound can be used in spectroscopic studies to develop new analytical methods for detecting similar compounds in environmental samples.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Analogs
4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
- CAS : 223127-47-7
- Formula: C₁₃H₈F₃NO₂
- Molecular Weight : 267.20 g/mol
- Key Differences :
4-[4-(Trifluoromethyl)pyridin-2-yl]benzoic acid
- CAS : 1299607-71-8
- Formula: C₁₃H₈F₃NO₂
- Molecular Weight : 267.20 g/mol
- Lower molecular weight compared to the target compound due to absence of the oxygen bridge .
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Pyrimidine-Based Analogs
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
- CAS : 914636-59-2
- Formula : C₁₂H₇F₃N₂O₃
- Molecular Weight : 284.20 g/mol
- Key Differences: Pyrimidine ring replaces pyridine.
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid
Complex Derivatives with Additional Functional Groups
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoic acid derivatives
- Key Features :
4-{[(3S)-3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)piperidin-1-yl]methyl}-2-[3-(trifluoromethyl)phenoxy]benzoic acid
- CAS: Not provided
- Formula : C₂₅H₂₄F₃N₃O₅
- Molecular Weight : 503.47 g/mol
- Key Features: Extended structure with a piperidine-dihydropyrimidinone moiety. Designed for targeted protein binding, as evidenced by its inclusion in PDB ligand databases .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|---|
| 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | 869109-14-8 | C₁₃H₈F₃NO₃ | 283.20 | CF₃ at pyridine 4, ether bridge | Not reported |
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | 223127-47-7 | C₁₃H₈F₃NO₂ | 267.20 | CF₃ at pyridine 5, direct linkage | 287.5–293.5 |
| 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | 914636-59-2 | C₁₂H₇F₃N₂O₃ | 284.20 | Pyrimidine ring, CF₃ at position 4 | Not reported |
| 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid | 1086379-72-7 | C₁₂H₇F₃N₂O₃ | 284.19 | Substituent at benzoic acid 3-position | Not reported |
Key Research Findings
- Electronic Effects : The position of the trifluoromethyl group on the pyridine/pyrimidine ring significantly alters electron-withdrawing properties, affecting reactivity and binding to biological targets .
- Toxicity: Analogs with chlorine or phenoxy groups (e.g., 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol) exhibit higher toxicity, while simpler benzoic acid derivatives are often non-toxic .
- Synthetic Routes : Common methods include Suzuki coupling for pyridine derivatives and ester hydrolysis for benzoic acid formation .
Biological Activity
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, based on recent studies and research findings.
- Molecular Formula : C₁₃H₈F₃NO₃
- Molecular Weight : 284.2 g/mol
- CAS Number : 869109-14-8
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were reported as follows:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. It has been found to inhibit neurolysin and the angiotensin-converting enzyme (ACE), which are important targets for treating cardiovascular diseases. The inhibition of these enzymes can contribute to lowering blood pressure and improving heart function.
Case Studies and Research Findings
- In Silico Studies : Computational modeling has shown that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .
- Cell-Based Assays : In vitro studies demonstrated that the compound significantly activates chymotrypsin-like proteasomal activity, which is crucial for protein degradation in cells. This suggests a role in enhancing cellular proteostasis, particularly in aging-related conditions .
- Comparative Analysis : When compared with other benzoic acid derivatives, this compound exhibited superior bioactivity against both cancerous cells and microbial strains, making it a candidate for further pharmacological exploration .
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Study binding stability with proteins (e.g., COX-2) using GROMACS or AMBER .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic reaction sites .
- ADMET Prediction : Use SwissADME to estimate permeability (LogP) and metabolic stability .
What are the key degradation pathways under accelerated stability conditions?
Advanced Research Focus
Primary degradation mechanisms include:
- Hydrolysis : Cleavage of the ester or ether linkage in acidic/basic conditions .
- Oxidation : Degradation of the pyridine ring under light or oxidative stress .
Analytical Monitoring : Use LC-MS to identify degradants (e.g., benzoic acid or pyridine fragments) .
How can researchers develop validated analytical methods for impurity profiling?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to generate degradants .
- Method Validation : Follow ICH guidelines for specificity, linearity (R² > 0.99), and LOD/LOQ (e.g., 0.1% for impurities) .
What strategies improve stability in long-term storage?
Q. Basic Research Focus
- Temperature Control : Store at –20°C in amber vials to prevent photodegradation .
- Desiccants : Use silica gel to minimize hydrolysis in humid environments .
- Lyophilization : Convert to a stable lyophilized powder for multi-year storage .
How is this compound utilized in material science or coordination chemistry?
Advanced Research Focus
The carboxylic acid moiety enables metal-organic framework (MOF) synthesis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
